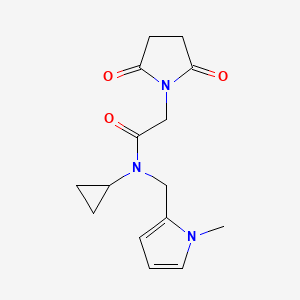

N-cyclopropyl-2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

Description

Chemical Name: N-cyclopropyl-2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

Molecular Formula: C₁₅H₂₀N₃O₃

Molecular Weight: 290.35 g/mol

Key Structural Features:

- Cyclopropyl group: Introduces steric bulk and metabolic stability due to its strained ring structure.

This compound is hypothesized to exhibit unique biological activity due to its hybrid structure, combining features of both agrochemical and pharmaceutical scaffolds.

Properties

IUPAC Name |

N-cyclopropyl-2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methylpyrrol-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-16-8-2-3-12(16)9-17(11-4-5-11)15(21)10-18-13(19)6-7-14(18)20/h2-3,8,11H,4-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMLCMABTFUYEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, including data from various studies, case analyses, and detailed research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 289.32 g/mol. Its structure includes a cyclopropyl group and a pyrrolidine moiety, which are critical for its biological activity.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Cell Growth Suppression : Studies have shown that the compound can suppress cell growth while enhancing glucose uptake and adenosine triphosphate (ATP) production in cell cultures. This effect is particularly noted in monoclonal antibody production systems, where it improved cell-specific productivity without compromising cell viability .

- Impact on Glycosylation : It has been reported to influence the glycosylation patterns of therapeutic proteins, potentially improving their efficacy and stability .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Study 1: Monoclonal Antibody Production

In a controlled experiment involving recombinant Chinese hamster ovary (rCHO) cells, the addition of this compound resulted in:

- A final monoclonal antibody concentration of 1,098 mg/L.

- A cell-specific productivity increase from 7.1 pg/cell/day to 11 pg/cell/day.

These results demonstrate the compound's potential as an additive in bioprocessing to enhance yields without negatively impacting cell health .

Case Study 2: Glycosylation Modulation

In another study focusing on therapeutic protein quality attributes, the compound was shown to effectively control the level of galactosylation in N-linked glycans. This modulation is crucial for maintaining the efficacy and safety profiles of therapeutic monoclonal antibodies .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below summarizes critical differences between the target compound and related acetamide derivatives:

Key Findings

Target Compound vs. BK53167

- Substituent Differences : The target compound replaces BK53167’s oxazole group with a dioxopyrrolidinyl ring.

- Biological Implications : Oxazoles often enhance metabolic stability, while dioxopyrrolidinyl groups may facilitate binding to proteases or kinases via hydrogen bonding.

Target Compound vs. Chlorinated Herbicides (Alachlor, Thenylchlor)

- Electron-Withdrawing Groups : Chlorine in herbicides enhances ALS enzyme inhibition, whereas the dioxopyrrolidinyl group may act via a different mechanism (e.g., redox modulation).

- Environmental Impact : The absence of chlorine reduces risks of bioaccumulation, a common drawback of chlorinated agrochemicals.

Mechanistic and Application Insights

- Agrochemical Potential: While the target compound lacks herbicidal chlorine, its dioxopyrrolidinyl group could inhibit plant growth via oxidative stress pathways, a hypothesis requiring validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.